![molecular formula C11H24N2 B13881129 N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine](/img/structure/B13881129.png)
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine is a chemical compound with the molecular formula C11H24N2. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in pharmaceuticals and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine typically involves the reaction of piperidine derivatives with methylating agents. One common method is the reductive amination of 2-methylpropylpiperidine with formaldehyde and a reducing agent such as sodium cyanoborohydride . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: The major products are typically N-oxides or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: The major products are halogenated derivatives.
Applications De Recherche Scientifique
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets in the body. It is believed to act as an agonist or antagonist at certain receptors, modulating their activity. The compound may also inhibit specific enzymes, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-1-(pyridin-2-yl)methanamine
- 2-(Aminomethyl)piperidine
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
Uniqueness
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its branched alkyl chain and piperidine ring contribute to its unique reactivity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H24N2 |
|---|---|
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine |
InChI |
InChI=1S/C11H24N2/c1-10(2)9-13-7-5-4-6-11(13)8-12-3/h10-12H,4-9H2,1-3H3 |
Clé InChI |
JTZGVDGAZUEZII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCCCC1CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
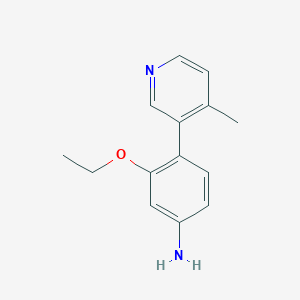
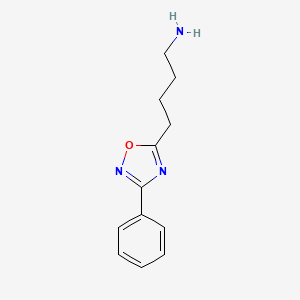
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)
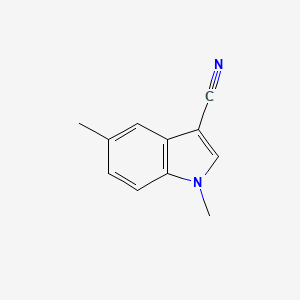
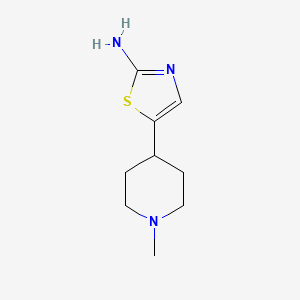
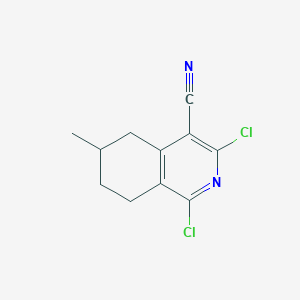
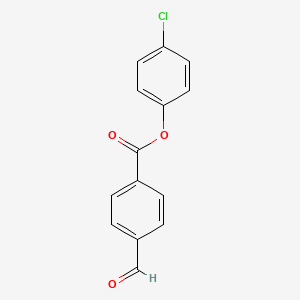
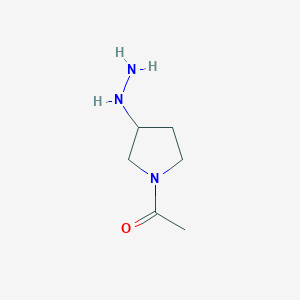
![[6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
![tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
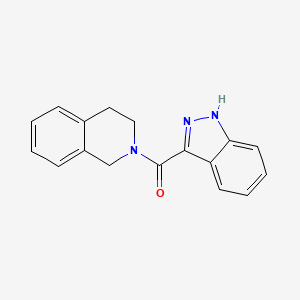
![6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881142.png)
